molecular formula C14H20N2O B2550100 1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 869947-81-9

1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B2550100
CAS RN: 869947-81-9
M. Wt: 232.327
InChI Key: JYMSOGPWHDGQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine, also known as 1,2,3,4-THQA, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a starting material in organic synthesis, as a reagent for the preparation of various derivatives, and as a tool for studying the structure and properties of various compounds. In addition, 1,2,3,4-THQA has been used in a variety of biochemical and physiological studies, and has been found to have a number of potential therapeutic applications.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Facile Synthesis of Tetrahydroquinoline Derivatives : A study described the synthesis of tetrahydroquinoline derivatives through reactions involving cyclohexanone, benzylidenemalononitrile, and ammonium acetate. This synthesis pathway highlights the versatility of tetrahydroquinoline compounds in forming various derivatives with potential applications in medicinal chemistry and materials science (Elkholy & Morsy, 2006).

  • Intramolecular Charge-Transfer Dynamics : Another study explored the intramolecular charge-transfer (ICT) dynamics of a tetrahydroquinoline derivative, providing insight into its photochemical properties. This research can be relevant to the development of photonic materials and understanding the photochemical behavior of similar compounds (Park et al., 2014).

  • Ultrasound-Assisted Synthesis in Aqueous Medium : A one-pot, four-component synthesis of tetrahydroquinolines under sonic conditions in an aqueous medium was reported, demonstrating an environmentally friendly approach to synthesizing these compounds. This method underscores the importance of green chemistry in the synthesis of complex molecules (Siddekha, Azzam, & Pasha, 2014).

Potential Applications

  • Comprehensive Profiling of Amine Group Containing Metabolites : The derivatization and profiling of amine-containing compounds, including amino acids and neurotransmitters, were explored using LC-ESI-MS. This research is crucial for understanding the biochemical roles of amine-containing molecules and their potential applications in diagnostics and therapeutics (Boughton et al., 2011).

  • Catalytic Activity in Synthesis of Nitrogen-Containing Heterocycles : The use of a stable spirocyclic (alkyl)(amino)carbene in the gold(I) catalyzed synthesis of 1,2-dihydroquinoline derivatives highlights the role of novel catalysts in facilitating the formation of complex nitrogen-containing molecules. Such methodologies could have implications in the synthesis of pharmaceuticals and agrochemicals (Zeng et al., 2009).

properties

IUPAC Name

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMSOGPWHDGQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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